molecular formula C15H18ClN3O B287068 N-(3-chloro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

N-(3-chloro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No. B287068
M. Wt: 291.77 g/mol
InChI Key: UVEFMGRUNNFIEW-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, also known as CPP or CPP-109, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. CPP belongs to a class of compounds known as GABAergic agents, which interact with the gamma-aminobutyric acid (GABA) neurotransmitter system in the brain.

Mechanism of Action

N-(3-chloro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide acts as a GABAergic agent by binding to the GABA-A receptor, which is a ligand-gated ion channel that regulates neuronal excitability. Binding of N-(3-chloro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide to the GABA-A receptor enhances the inhibitory effects of GABA, leading to a decrease in neuronal activity. Additionally, N-(3-chloro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibits the activity of HDAC, leading to increased expression of genes involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
Studies have shown that N-(3-chloro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can reduce drug-seeking behavior in animal models of cocaine and alcohol dependence. N-(3-chloro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has also been shown to enhance cognitive function in animal models of Alzheimer's disease. In addition, N-(3-chloro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in lab experiments is that it has a well-defined mechanism of action, which allows for precise targeting of specific pathways. However, one limitation is that N-(3-chloro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several directions for future research on N-(3-chloro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. One area of interest is the potential use of N-(3-chloro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in treating other types of addiction, such as opioid dependence. Another area of interest is the use of N-(3-chloro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide as a cognitive enhancer in healthy individuals. Additionally, there is ongoing research on the potential use of N-(3-chloro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is interest in developing new synthesis methods for N-(3-chloro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide that may improve its yield and solubility.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves the reaction of 3-chloro-2-methylbenzoic acid with propylmagnesium bromide to form 3-chloro-2-methylphenylpropyl ketone. This ketone is then reacted with hydrazine to form N-(3-chloro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. The overall yield of this synthesis method is 35-45%.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been studied for its potential therapeutic effects in treating addiction, specifically for cocaine and alcohol dependence. N-(3-chloro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide works by inhibiting the activity of an enzyme called histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC has been shown to increase the expression of genes involved in synaptic plasticity and memory formation, which may help to reduce drug-seeking behavior.

properties

Product Name

N-(3-chloro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C15H18ClN3O/c1-4-6-11-9-14(19(3)18-11)15(20)17-13-8-5-7-12(16)10(13)2/h5,7-9H,4,6H2,1-3H3,(H,17,20)

InChI Key

UVEFMGRUNNFIEW-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)C

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)C

Origin of Product

United States

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